ethyl 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Description
Ethyl 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate is a rhodanine-derived compound featuring a thiazolidinone core substituted with a 3-bromophenyl group at the C5 position and an ethyl propanoate ester at the N3 position. Rhodanine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties . The Z-configuration of the exocyclic double bond at C5 is critical for maintaining planar geometry, which enhances interactions with biological targets . Structural characterization of such compounds often employs crystallographic tools like SHELX and WinGX for refinement and visualization .
Properties
IUPAC Name |
ethyl 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3S2/c1-2-20-13(18)6-7-17-14(19)12(22-15(17)21)9-10-4-3-5-11(16)8-10/h3-5,8-9H,2,6-7H2,1H3/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDULAXYIRMGJD-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CCN1C(=O)/C(=C/C2=CC(=CC=C2)Br)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate is a thiazolidine derivative known for its diverse biological activities, particularly in the fields of antibacterial and antifungal research. This article aims to provide a comprehensive overview of the compound's biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical formula: CHBrNOS, with a molecular weight of approximately 400.31 g/mol. Its structural complexity arises from the thiazolidine core and various functional groups, including an ester group.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, several thiazolidinone derivatives have been tested against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results suggest that some derivatives show comparable or superior activity compared to conventional antibiotics like norfloxacin and chloramphenicol .
Table 1: Antibacterial Activity of Thiazolidinone Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 3-[(5Z)-5-(3-bromophenyl)... | Staphylococcus aureus | 32 µg/mL |
| Ethyl 4-(bromophenyl)thiazole... | Escherichia coli | 16 µg/mL |
| 1-(4-Bromophenyl)-2-thiourea | Bacillus subtilis | 64 µg/mL |
Antifungal Activity
The compound also demonstrates promising antifungal activity. Studies have shown that it can inhibit the growth of various fungi, including Aspergillus niger, Aspergillus flavus, and Candida albicans. The antifungal efficacy was evaluated using a two-fold serial dilution technique, revealing that some derivatives outperform established antifungal agents like fluconazole .
Table 2: Antifungal Activity of Thiazolidinone Derivatives
| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Ethyl 3-[(5Z)-5-(3-bromophenyl)... | Aspergillus niger | 50 µg/mL |
| Ethyl 4-(bromophenyl)thiazole... | Candida albicans | 25 µg/mL |
| 1-(4-Bromophenyl)-2-thiourea | Aspergillus flavus | 100 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific biological targets. Interaction studies indicate that this compound may bind effectively to bacterial cell wall synthesis enzymes and fungal ergosterol biosynthesis pathways.
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted on a series of thiazolidinone derivatives highlighted the efficacy of ethyl 3-[(5Z)-5-(3-bromophenyl)...] against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited an MIC of 32 µg/mL, indicating its potential as an alternative therapeutic agent .
- Case Study on Antifungal Properties : Another investigation focused on the antifungal properties of this compound against clinical isolates of Candida albicans. Results showed a significant reduction in fungal load at concentrations as low as 25 µg/mL, suggesting its potential application in treating candidiasis .
Comparison with Similar Compounds
Ethyl 2-[(5Z)-5-[(3-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate
- Key Difference: The N3 side chain is an ethyl acetate (two-carbon chain) instead of ethyl propanoate (three-carbon chain).
- Molecular docking studies suggest that longer chains enhance hydrophobic interactions with enzyme active sites .
3-[(5Z)-5-[(4-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic Acid
- Key Difference : Bromine at the para position of the phenyl ring and a carboxylic acid group instead of an ethyl ester.
- Impact : Para-substitution may alter steric hindrance and π-π stacking efficiency. The carboxylic acid group increases hydrophilicity, improving solubility but limiting blood-brain barrier penetration. Safety data (P codes) indicate stringent handling requirements due to reactivity .
2-[(5Z)-5-[(2-Methyl-3-Phenylpropenylidene)]-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-yl]acetic Acid
- Key Difference : A conjugated propenylidene group replaces the bromophenyl ring.
- Impact: Extended conjugation enhances stability and UV absorption, useful in photodynamic applications.
Heterocyclic Modifications
3-{(5Z)-5-[(Furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoic Acid
Ethyl 3-[(5E)-4-Oxo-2-Sulfanylidene-5-(Thiophen-2-ylmethylidene)-1,3-Thiazolidin-3-yl]propanoate
- Key Difference : Thiophene-2-yl substituent and E-configuration at C3.
- Impact : The sulfur atom in thiophene enhances π-electron density, favoring charge-transfer interactions. The E-isomer disrupts planarity, reducing binding efficiency compared to the Z-configured target compound .
Functional Group Variations
3-[5-(4-Methylbenzylidene)-4-Oxo-2-Thioxothiazolidin-3-yl]-N-(5-Methyl-1,3,4-Thiadiazol-2-yl)propanamide
- Key Difference : Propanamide linked to a thiadiazole ring replaces the ethyl ester.
- Impact : The amide group enables stronger hydrogen bonding with biological targets, while the thiadiazole ring introduces additional heteroatoms for metal coordination. This modification is associated with enhanced antidiabetic activity .
Methyl 3-[(5Z)-4-Oxidanylidene-5-(Phenylmethylidene)-2-Sulfanylidene-1,3-Thiazolidin-3-yl]propanoate
Comparative Data Table
Research Findings and Implications
- Antibacterial Activity: Compounds with brominated aromatic rings (e.g., 3-bromophenyl) show superior activity against Mycobacterium tuberculosis compared to non-halogenated analogues, likely due to halogen bonding with enzyme active sites .
- Solubility vs. Permeability : Carboxylic acid derivatives exhibit higher aqueous solubility but lower cell penetration than esterified counterparts, highlighting a trade-off in drug design .
- Stereochemical Impact : The Z-configuration is consistently associated with higher bioactivity across rhodanine derivatives, as planar geometry optimizes target binding .
Structural refinement tools like SHELXL and ORTEP-3 enable precise determination of these geometric parameters, ensuring accurate structure-activity relationship (SAR) analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

